Preussomerin EG3

Beschreibung

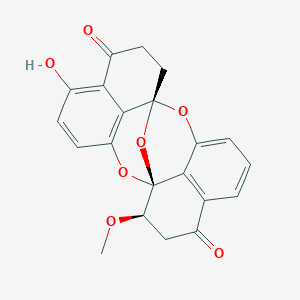

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H16O7 |

|---|---|

Molekulargewicht |

380.3 g/mol |

IUPAC-Name |

(1S,11R,20R)-6-hydroxy-20-methoxy-2,12,21-trioxahexacyclo[9.9.1.11,13.13,7.011,23.017,22]tricosa-3(23),4,6,13,15,17(22)-hexaene-8,18-dione |

InChI |

InChI=1S/C21H16O7/c1-25-16-9-13(24)10-3-2-4-14-18(10)21(16)27-15-6-5-11(22)17-12(23)7-8-20(26-14,28-21)19(15)17/h2-6,16,22H,7-9H2,1H3/t16-,20-,21-/m1/s1 |

InChI-Schlüssel |

TVCMYNVBJFGZDU-MAODMQOUSA-N |

Isomerische SMILES |

CO[C@@H]1CC(=O)C2=C3[C@@]14OC5=C6C(=C(C=C5)O)C(=O)CC[C@]6(O4)OC3=CC=C2 |

Kanonische SMILES |

COC1CC(=O)C2=C3C14OC5=C6C(=C(C=C5)O)C(=O)CCC6(O4)OC3=CC=C2 |

Synonyme |

preussomerin EG3 |

Herkunft des Produkts |

United States |

Discovery and Isolation of Preussomerin Eg3

Originating Microorganism: Edenia gomezpompae

The primary source of Preussomerin EG3 is the endophytic fungus Edenia gomezpompae. nih.govresearchgate.net This fungus has been the subject of significant scientific interest due to its production of a variety of bioactive secondary metabolites. researchgate.netnih.gov

Isolation from Plant Hosts (e.g., Callicarpa acuminata)

Edenia gomezpompae was first isolated from the leaves of Callicarpa acuminata, a plant species belonging to the Verbenaceae family. nih.govresearchgate.net This plant was collected from the El Eden Ecological Reserve in Quintana Roo, Mexico. nih.govusda.gov The fungus lives as an endophyte within the plant's tissues, meaning it resides within the host without causing apparent disease. researchgate.net Subsequent studies have also identified E. gomezpompae in other plant hosts, including Senna alata, ginseng, and sweet potato, highlighting its distribution across various plant species. researchgate.nettandfonline.com An isolate of E. gomezpompae, designated CRI Eg3, was obtained from the leaves of a sweet potato in Guangzhou, China. tandfonline.com

Taxonomic and Mycological Characterization of Edenia gomezpompae

Edenia gomezpompae is a newly discovered species belonging to the Pleosporaceae family within the order Pleosporales. Morphological, physiological, and molecular analyses confirmed its status as a new genus and species. The genus Edenia was established to accommodate this endophytic hyphomycete. facesoffungi.org Phenotypic observations of E. gomezpompae in culture reveal sterile mycelium with hyphal branching at a 90-degree angle and the formation of string-like strands. facesoffungi.org While initially described as a sterile fungus, later studies have reported both its asexual (pycnidial) and sexual (ascomata) morphs. facesoffungi.orgfacesoffungi.org Phylogenetic analysis based on its mitochondrial genome places E. gomezpompae CRI Eg3 in the Pleosporales lineage, closely related to Shiraia bambusicola. tandfonline.com

Methodologies for Compound Isolation from Fungal Mycelia and Culture Extracts

The isolation of this compound involves the cultivation of Edenia gomezpompae and subsequent extraction and purification from the fungal mycelia. nih.gov The general process begins with the large-scale fermentation of the fungus on a suitable culture medium. acs.org Following fermentation, the mycelium is separated from the culture broth.

The chemical investigation that led to the discovery of this compound utilized a bioassay-guided fractionation approach. usda.gov The mycelial organic extracts were subjected to various chromatographic techniques to separate the constituent compounds. nih.gov These methods include silica (B1680970) gel chromatography and Sephadex LH-20 column chromatography. acs.org The structures of the isolated metabolites, including this compound, were elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (including DEPT, COSY, NOESY, HSQC, and HMBC experiments) and chiroptical methods. nih.govresearchgate.net

Co-occurrence and Comparative Isolation with Analogous Spiroketals (e.g., Preussomerin EG1, EG2, Palmarumycin CP2)

Chemical investigation of the mycelial extracts of Edenia gomezpompae revealed that this compound does not occur in isolation. nih.gov It is found alongside a number of structurally related naphthoquinone spiroketals. researchgate.net The initial study that identified this compound also led to the isolation of two other new compounds, Preussomerin EG1 and Preussomerin EG2, as well as the known compound Palmarumycin CP2. nih.govresearchgate.net

Further research on different strains and culture conditions of E. gomezpompae has expanded the list of co-occurring compounds to include other preussomerins and palmarumycins, such as Preussomerin EG4 and Palmarumycins CP17 and CP19. 132.248.9rsc.org The relative abundance of these compounds can vary between different morphological variants of the fungus. 132.248.9 For instance, analysis of different variants showed varying concentrations of Preussomerin EG1, EG2, EG3, and Palmarumycin CP2. 132.248.9

Below is a table summarizing the compounds isolated alongside this compound from Edenia gomezpompae.

| Compound Name | Compound Class | Reference |

| Preussomerin EG1 | Naphthoquinone Spiroketal | researchgate.net |

| Preussomerin EG2 | Naphthoquinone Spiroketal | researchgate.net |

| Palmarumycin CP2 | Naphthoquinone Spiroketal | researchgate.net |

| Preussomerin EG4 | Naphthoquinone Spiroketal | 132.248.9rsc.org |

| Palmarumycin CP17 | Naphthoquinone Spiroketal | 132.248.9rsc.org |

| Palmarumycin CP19 | Naphthoquinone Spiroketal | 132.248.9rsc.org |

Structural Elucidation Methodologies and Stereochemical Aspects of Preussomerin Eg3

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of Preussomerin EG3. researchgate.net A comprehensive suite of one-dimensional and two-dimensional NMR experiments has been employed to map out the connectivity and spatial arrangement of atoms within the molecule. researchgate.net

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR, DEPT)

One-dimensional NMR techniques provide the foundational data for the structural analysis of this compound. The ¹H NMR spectrum reveals the chemical environment and multiplicity of all proton atoms, while the ¹³C NMR spectrum identifies the number and type of carbon atoms present. ipb.pt The Distortionless Enhancement by Polarization Transfer (DEPT) experiment further refines the carbon data by distinguishing between CH, CH₂, and CH₃ groups. researchgate.net

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

|---|---|---|

| 1 | 165.2 | |

| 2 | 115.8 | 6.25 (d, 10.0) |

| 3 | 145.3 | 7.05 (d, 10.0) |

| 4 | 120.4 | |

| 4a | 135.5 | |

| 5 | 118.2 | 7.35 (d, 8.5) |

| 6 | 138.1 | 7.70 (t, 8.0) |

| 7 | 128.4 | 7.62 (d, 7.5) |

| 8 | 155.1 | |

| 8a | 115.5 | |

| 9 | 95.3 | |

| 1' | 40.8 | 2.95 (d, 18.0) |

| 3.40 (d, 18.0) | ||

| 2' | 68.1 | 4.80 (s) |

| 3' | 85.1 | |

| 4a' | 140.1 | |

| 5' | 110.5 | 6.95 (s) |

| 6' | 148.2 | |

| 7' | 145.8 | |

| 8' | 112.4 | 7.10 (s) |

| 8a' | 130.2 | |

| 6'-OH | 9.85 (s) |

Data sourced from studies on Preussomerin compounds. acs.org

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

Two-dimensional NMR experiments are instrumental in assembling the molecular puzzle of this compound. researchgate.net

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the spin systems of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of C-H one-bond connections. hmdb.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry and conformation of the molecule.

Chiroptical Methods for Stereochemical Assignment

The absolute stereochemistry of this compound is determined using chiroptical methods, which probe the interaction of the chiral molecule with polarized light. nih.gov Circular Dichroism (CD) spectroscopy is a key technique in this regard. The sign of the Cotton effect in the CD spectrum, particularly around 334 nm, has been used to assign the absolute configuration at specific stereocenters, such as C-3'. A negative Cotton effect at this wavelength, for instance, is indicative of an R configuration at C-3'. The inherent rigidity of the bis-spiro structure of preussomerins makes them ideal candidates for this type of analysis. nih.gov

Complementary Spectroscopic and Analytical Techniques (e.g., Mass Spectrometry)

Mass spectrometry (MS) provides essential information about the molecular weight and elemental composition of this compound. nih.govspectroscopyonline.com High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula, which complements the structural fragments identified by NMR. researchgate.net The fragmentation patterns observed in the mass spectrum can also offer corroborating evidence for the proposed structure.

Structural Relationships to Other Preussomerin and Palmarumycin Analogs

This compound belongs to the larger family of preussomerins and the structurally related palmarumycins, which are characterized by a 1,8-dihydroxynaphthalene-derived spiroketal unit linked to a second naphthalene (B1677914) moiety. A key distinguishing feature of Preussomerin EG1, EG2, and EG3 is the absence of an epoxide group at the C-2 and C-3 positions, which is present in many other known preussomerins. These compounds exhibit a diverse array of hydroxylation, oxidation, and unsaturation patterns, contributing to a wide range of biological activities.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Preussomerin EG1 |

| Preussomerin EG2 |

| This compound |

| Palmarumycin CP2 |

Biosynthetic Hypotheses and Pathways of Preussomerin Eg3

Proposed Polyketide Origins of Naphthalene (B1677914) Moieties

The fundamental building blocks of Preussomerin EG3 are believed to originate from the polyketide pathway, a common route for the synthesis of secondary metabolites in fungi. chinayyhg.com It is hypothesized that the two naphthalene moieties of the molecule are derived from the condensation of acetyl-CoA and malonyl-CoA units to form a pentaketide (B10854585) chain. This linear chain then undergoes a series of cyclization and aromatization reactions to yield a core naphthalene scaffold.

A key intermediate in this proposed pathway is 1,8-dihydroxynaphthalene (DHN). researchgate.netresearchgate.net This precursor is a well-established product of fungal polyketide synthases (PKSs) and is also a known precursor for DHN-melanin, a pigment found in many fungi. researchgate.netresearchgate.net The biosynthesis of this compound is thought to involve the dimerization of two such DHN-derived C10 units. chinayyhg.com

Recent genetic studies on Edenia gomezpompae SV2, a known producer of preussomerins, have provided strong evidence for this hypothesis. Using CRISPR/Cas9 gene editing, a specific polyketide synthase (PKS) encoding gene, designated Egpks, was identified. nih.gov Disruption of this gene resulted in the complete loss of preussomerin production, confirming its essential role in the biosynthetic pathway. nih.gov The Egpks gene is believed to encode a 1,3,6,8-tetrahydroxynaphthalene (B103748) synthase, the enzyme responsible for producing the naphthalene precursor to DHN. researchgate.netnih.gov

Enzymatic Transformations in Spiroketal Bridge Formation

The defining structural feature of this compound and other spirobisnaphthalenes is the spiroketal bridge that links the two naphthalene units. The formation of this intricate structure is a critical step in the biosynthetic pathway and is believed to be catalyzed by specific oxidative enzymes.

While the precise enzymatic machinery for this compound is still under investigation, significant insights have been gained from studying the biosynthesis of the closely related palmarumycins, which are considered to be biosynthetic precursors to preussomerins. acs.orgnih.gov In the biosynthesis of palmarumycins, a key enzyme is a multifunctional cytochrome P450 monooxygenase, designated PalA. nih.gov This enzyme catalyzes the oxidative dimerization of two 1,8-dihydroxynaphthalene (DHN) molecules. nih.gov This complex reaction is proposed to proceed through a binaphthyl ether intermediate, which then undergoes further oxidation and cyclization to form the spiroketal linkage. nih.gov

It is highly probable that a similar enzymatic transformation, likely involving a homologous cytochrome P450 enzyme, is responsible for the formation of the spiroketal bridge in this compound. This oxidative cyclization is a crucial step that establishes the characteristic three-dimensional structure of the spirobisnaphthalene core.

Postulated Biosynthetic Gene Clusters and Their Roles

The biosynthesis of complex natural products like this compound is governed by a set of genes, often clustered together on the fungal chromosome, known as a biosynthetic gene cluster (BGC). These clusters typically contain the genes for the core synthase (like a PKS), as well as genes for tailoring enzymes (like P450s, dehydrogenases, and reductases) that modify the core structure to produce the final product.

As mentioned previously, a key polyketide synthase gene, Egpks, has been identified in Edenia gomezpompae and proven to be essential for preussomerin biosynthesis. nih.gov However, the full BGC for this compound has not yet been completely elucidated.

Insights from the palmarumycin BGC suggest a possible arrangement. In the palmarumycin pathway, the BGC containing the tailoring enzymes is located separately from the PKS gene cluster. nih.gov The palmarumycin BGC includes genes for two cytochrome P450s (PalA and PalB) and a short-chain dehydrogenase/reductase (PalC). nih.gov PalA is responsible for the crucial spiroketal formation, while PalB installs a hydroxyl group, and PalC is involved in reduction and dehydrogenation reactions. nih.gov Additionally, an FAD-dependent oxidoreductase, PalD, encoded by a gene outside the main cluster, also plays a role. nih.gov It is plausible that the this compound BGC is organized in a similar fashion, with a distinct cluster of tailoring enzymes responsible for the post-PKS modifications.

| Gene/Enzyme | Proposed Function | Organism/Pathway | Reference |

|---|---|---|---|

| Egpks | Polyketide Synthase (forms naphthalene precursor) | Edenia gomezpompae (Preussomerin) | nih.gov |

| PalA | Cytochrome P450 (catalyzes spiroketal formation) | Palmarumycin Pathway | nih.gov |

| PalB | Cytochrome P450 (installs C-5 hydroxyl group) | Palmarumycin Pathway | nih.gov |

| PalC | Short-chain Dehydrogenase/Reductase (keto reduction, dehydrogenation, epoxide reduction) | Palmarumycin Pathway | nih.gov |

| PalD | FAD-dependent Oxidoreductase (dehydrogenase) | Palmarumycin Pathway | nih.gov |

Comparison with Biosynthesis of Related Spirobisnaphthalenes

The biosynthesis of this compound is part of a larger family of related spirobisnaphthalene compounds, each with variations in their biosynthetic pathways that lead to their structural diversity.

Palmarumycins: As discussed, palmarumycins are considered direct precursors to preussomerins. acs.org Their biosynthesis involves the dimerization of DHN by the P450 enzyme PalA to form the spiroketal core. nih.gov Subsequent modifications by other tailoring enzymes lead to the various palmarumycin analogues. The key difference in the biosynthesis of preussomerins likely lies in additional oxidative steps that form the second spiroketal linkage characteristic of the preussomerin family. chinayyhg.com

Deoxypreussomerins: These compounds, which are also known as certain palmarumycins (e.g., deoxypreussomerin A is the same as palmarumycin CP2), are thought to be intermediates in the pathway to the more oxidized preussomerins. acs.org Their structures lack some of the oxygenation found in other preussomerins, suggesting they are earlier products of the biosynthetic assembly line.

Biological Activities and Mechanistic Investigations of Preussomerin Eg3

Antifungal Activity Profile

Preussomerin EG3 has demonstrated notable inhibitory activity against a range of fungi, including those detrimental to agriculture and others that coexist with plants.

Research has shown that this compound, along with its analogues Preussomerin EG1 and Preussomerin EG2, exhibits significant growth inhibition against several economically important phytopathogens. nih.govacs.orgmdpi.comresearchgate.net The spectrum of activity includes fungoid oomycetes and fungi responsible for various plant diseases. nih.govmdpi.com The inhibitory effects have been quantified, with effective concentrations causing 50% inhibition (ED50 or IC50) ranging from 20 to 170 µg/ml across different pathogens. mdpi.comresearchgate.netcornell.edu

The targeted phytopathogens include:

Phythophtora capsici : A destructive oomycete pathogen causing blight and rot in a wide variety of vegetable crops. nih.govmdpi.com

Phythophtora parasitica : Another oomycete that causes root rot and damping-off in numerous plant species. nih.govmdpi.com

Fusarium oxysporum : A widespread soil fungus that leads to vascular wilt in many host plants. nih.govmdpi.commdpi.com

Alternaria solani : The fungal agent responsible for early blight disease in tomatoes and potatoes. nih.govmdpi.com

Table 1: Antifungal Activity of this compound and Related Compounds Against Phytopathogenic Microorganisms

| Compound | Target Microorganism | Activity Measurement (IC50/ED50) | Reference |

|---|---|---|---|

| Preussomerin EG1, EG2, EG3 | Phythophtora capsici | 20 - 170 µg/ml | mdpi.com, researchgate.net |

| Preussomerin EG1, EG2, EG3 | Phythophtora parasitica | 20 - 170 µg/ml | mdpi.com, researchgate.net |

| Preussomerin EG1, EG2, EG3 | Fusarium oxysporum | 20 - 170 µg/ml | mdpi.com, researchgate.net |

In addition to its effects on plant pathogens, this compound has been tested against other endophytic fungi isolated from the same host plant, Callicarpa acuminata. acs.orgmdpi.com This suggests a potential role for the compound in mediating microbial interactions within the host plant tissue. acs.org The compound has shown inhibitory activity against endophytes such as Colletotrichum sp., Phomopsis sp., and Guignardia manguifera. nih.govacs.orgmdpi.com This bioactivity points to the role of this compound as an allelochemical, a chemical produced by an organism that influences the growth and development of other organisms in its vicinity. acs.orgresearchgate.net

Inhibition of Phytopathogenic Microorganisms (e.g., Phythophtora capsici, Phythoph-tora parasitica, Fusarium oxysporum, Alternaria solani)

Phytotoxic Activity and Potential as Herbicidal Agents

The bioactivity of this compound extends to plants, where it exhibits phytotoxic effects that suggest its potential for development as a natural herbicide. nih.govacs.orgrsc.org

Studies have demonstrated that this compound and related compounds isolated from E. gomezpompae significantly inhibit key stages of early plant development. nih.govacs.org Research on various plant species, including Amaranthus hypochondriacus, Solanum lycopersicum, and Echinochloa crus-galli, revealed that these compounds can cause a greater than 50% inhibition of seed germination. mdpi.com

Furthermore, this compound specifically has been shown to inhibit the root elongation of seedlings of A. hypochondriacus and E. crus-galli by more than 50%. mdpi.com This disruption of germination and seedling growth underscores its potential as a pre-emergence herbicidal agent. mdpi.comnih.govmdpi.com

Table 2: Phytotoxic Effects of this compound

| Activity | Target Plant Species | Observed Effect | Reference |

|---|---|---|---|

| Seed Germination Inhibition | Amaranthus hypochondriacus, Solanum lycopersicum, Echinochloa crus-galli | >50% inhibition (as part of a group of related compounds) | mdpi.com |

A primary mechanism behind the phytotoxicity of this compound and its analogues is the disruption of photosynthesis. researchgate.net These naphthoquinone spiroketals have been identified as inhibitors of the light-dependent reactions of photosynthesis. researchgate.net Specifically, they inhibit the synthesis of ATP (photophosphorylation) in spinach thylakoids. researchgate.net

They also act as inhibitors of the non-cyclic electron transport chain, a process also known as the Hill reaction. researchgate.net This reaction involves the light-driven transfer of electrons from water to an acceptor, which is a fundamental step in producing the chemical energy (ATP and NADPH) required for carbon fixation. nih.gov By blocking this electron flow, this compound effectively halts the plant's ability to produce its own food, leading to growth inhibition and eventual death. umn.edu

Effects on Plant Germination and Seedling Development

Mechanistic Studies of Bioactivity at the Molecular Level

Investigations into the molecular mechanism of this compound and related compounds have revealed specific targets within the photosynthetic apparatus. The inhibition of the Hill reaction suggests a direct interaction with components of Photosystem II (PSII). researchgate.net

Research indicates that these naphthoquinone spiroketals have two primary sites of interaction and inhibition within the PSII electron transport chain. researchgate.net The first site is the water-splitting enzyme complex (also known as the oxygen-evolving complex), which is responsible for providing the electrons that fuel the transport chain by oxidizing water. researchgate.net The second inhibition site is located on the acceptor side of PSII, in a manner similar to the action of the well-known synthetic herbicide Diuron (DCMU). researchgate.netcornell.edu This dual-site inhibition disrupts the entire photosynthetic electron flow, leading to a rapid cessation of energy production and the generation of secondary toxic substances that cause cellular damage. umn.eduucanr.edu This targeted disruption of a vital metabolic pathway highlights the specific and potent nature of this compound's bioactivity at the molecular level.

Specific Enzyme Inhibition (e.g., Ras Farnesyltransferase for related preussomerins)

While direct studies pinpointing this compound's effect on specific enzymes are not extensively detailed, the broader preussomerin family is known for its enzyme-inhibiting capabilities. researchgate.net Notably, preussomerins and their derivatives have been identified as novel inhibitors of Ras farnesyl-protein transferase (FTase). mdpi.comresearchgate.net This enzyme is critical in the post-translational modification of the Ras protein, a key regulator of cell growth and proliferation. encyclopedia.pubascopubs.org

The farnesylation process, catalyzed by FTase, involves attaching a farnesyl group to the Ras protein, which is an essential step for its localization to the cell membrane and subsequent signal transduction. ascopubs.orgwikipedia.org By inhibiting FTase, preussomerin-like compounds can prevent Ras from becoming biologically active, thereby disrupting downstream signaling pathways like the Raf/ERK1/2 pathway. encyclopedia.pubascopubs.org This mechanism is a significant area of interest for anticancer therapeutic development. mdpi.comascopubs.org Other natural products, such as manumycin A and gliotoxin, also inhibit this crucial enzyme. mdpi.comencyclopedia.pub

Investigation of Cellular Targets in Microorganisms and Plants

This compound, isolated from the endophytic fungus Edenia gomezpompae, has demonstrated significant biological activity against various phytopathogenic microorganisms. Research has confirmed its inhibitory effects on the growth of economically important plant pathogens, including the oomycetes Phytophthora capsici and Phytophthora parasitica, as well as the fungus Fusarium oxysporum. researchgate.net

Table 1: Inhibitory Activity of this compound and Related Compounds Against Phytopathogens

| Compound | Target Microorganism | Activity | IC50 (µg/ml) |

| Preussomerin EG1 | Phytophthora capsici | Growth Inhibition | 20-170 |

| Preussomerin EG2 | Phytophthora parasitica | Growth Inhibition | 20-170 |

| This compound | Fusarium oxysporum | Growth Inhibition | 20-170 |

| This compound | Alternaria solani | Growth Inhibition | 20-170 |

The mechanism of action for related preussomerins has been partly attributed to their effect on DNA. researchgate.net In plants, isolates from E. gomezpompae containing preussomerins have been shown to inhibit seed germination, root elongation, and seedling respiration in species like Amaranthus hypochondriacus and Solanum lycopersicum. researchgate.net These effects were also linked to an impact on the respiration of intact mitochondria. researchgate.net This suggests that the cellular targets in plants involve fundamental processes like respiration and mitochondrial function. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound and Analogs

The biological potency of the preussomerin family is deeply connected to their intricate and rigid three-dimensional structures. nih.gov Structure-activity relationship (SAR) studies, which explore how the chemical structure of a compound relates to its biological activity, are crucial for optimizing these natural products into more effective agents. nih.gov

Correlation of Stereochemical Features with Biological Potency

The stereochemistry of preussomerins, defined by the specific spatial arrangement of atoms, is fundamental to their bioactivity. libretexts.org These molecules are conformationally rigid due to their bis-spiro structure, making their three-dimensional shape a key factor in how they interact with biological targets like enzymes or receptors. The specific orientation of the two naphthalene-derived units connected by spiroketal bridges dictates the molecule's ability to bind effectively. rhhz.net

The importance of stereochemistry is a well-established principle in pharmacology; for many chiral drugs, only one enantiomer (mirror-image isomer) is active because biological targets like proteins are themselves chiral and will only bind specifically to a ligand with the correct 3D configuration. libretexts.orgwikipedia.org While specific studies detailing the stereochemical SAR of this compound are limited, research on the broader family confirms that the absolute configuration is critical for activity. Chiroptical methods have been successfully used to determine the absolute configurations of several preussomerins, underscoring the recognized importance of this structural feature.

Impact of Structural Modifications on Bioactivity Spectrum

Modifying the chemical structure of preussomerins has a significant impact on their biological activity and potency. SAR studies on various analogs have revealed key insights. For instance, the presence of a chlorine atom at the C-2 position was found to be important for the cytotoxicity of certain preussomerin analogs against human cancer cell lines. acs.org

Another study highlighted that a ketone carbonyl group at the C-1 position was much more favorable for cytotoxic activity than a hydroxyl group at the same position. acs.org Analogs with the C-1 ketone were more active than those with a C-1 hydroxyl group against several cancer cell lines. acs.org Furthermore, acetylation of hydroxyl groups in Preussomerin EG1 resulted in derivatives that retained significant bioactivity against a range of microorganisms. researchgate.netresearchgate.net These findings demonstrate that targeted chemical modifications can be used to modulate the bioactivity spectrum of preussomerin compounds, potentially leading to the development of analogs with improved potency or selectivity. acs.orgresearchgate.net

Chemodiversity and Analog Development Within the Preussomerin Family

Naturally Occurring Preussomerin and Palmarumycin Analogs

Preussomerins are a class of fungal secondary metabolites characterized by a spirobisnaphthalene core. Since the first discovery of preussomerin A, a variety of naturally occurring analogs have been isolated from different fungal species. acs.org These analogs exhibit a range of structural modifications, including variations in hydroxylation, methylation, and oxidation states.

The endophytic fungus Edenia gomezpompae has proven to be a rich source of these compounds. researchgate.netresearchgate.net Isolations from this fungus have yielded preussomerins EG1, EG2, and EG3, alongside the related palmarumycin CP2. researchgate.netcapes.gov.br Further investigations of E. gomezpompae led to the identification of additional analogs, including preussomerin EG4 and palmarumycins CP17 and CP19. rsc.orgacs.org The structural diversity of preussomerins is expanded by the isolation of chlorinated derivatives, chloropreussomerins A and B, from the endophytic fungus Lasiodiplodia theobromae. acs.org

The palmarumycins are closely related to the preussomerins and are often co-isolated from the same fungal sources. acs.org They share the spirobisnaphthalene skeleton but differ in their oxidation patterns. The chemodiversity of this family is further exemplified by the discovery of numerous palmarumycin analogs, such as CP1, CP2, CP3, CP4a, CP5, CP17, and CP19, from various fungal strains. acs.orgresearchgate.net

Future Research Directions and Academic Prospects for Preussomerin Eg3

Advancements in Asymmetric and Sustainable Total Synthesis

The intricate, highly oxygenated, and stereochemically dense structure of Preussomerin EG3 poses a considerable challenge to synthetic chemists, making it an ideal target for the development of novel synthetic methodologies. A significant breakthrough has been the enantioselective total synthesis of (-)-Preussomerin EG3, which was achieved using a stereospecific photochemical reaction of a naphthoquinone triggered by a 1,6-hydrogen atom transfer. researchgate.net This approach successfully controlled the stereogenicity of the spiroacetal center, a key challenge in the synthesis of this class of molecules. researchgate.net

Future research will likely focus on refining and expanding upon such strategies. There is a pressing need to develop more efficient and sustainable synthetic routes. This includes the exploration of starting materials from the "chiral pool," such as terpenes and carbohydrates, to serve as versatile and renewable chiral building blocks. researchgate.net Further advancements may come from the application of hypervalent iodine reagents, which have shown promise in the synthesis of spirocyclic scaffolds through dearomatization processes. researchgate.net The development of catalytic, diastereoselective, and atom-conserving reactions will be paramount in creating scalable and environmentally benign pathways to this compound and its analogues. researchgate.net

| Synthetic Strategy | Key Features | Potential Future Direction |

| Photochemical 1,6-H Transfer | Enantioselective, stereospecific control of the spiroacetal center. researchgate.net | Optimization for higher yields and applicability to a wider range of functionalized substrates. researchgate.net |

| Chiral Pool Synthesis | Use of readily available, sustainable starting materials (e.g., terpenes). researchgate.net | Identification of novel chiral building blocks for more convergent and efficient syntheses. |

| Hypervalent Iodine Reagents | Facilitate the construction of spirocyclic systems via dearomatization. researchgate.net | Development of catalytic versions of these reactions to improve sustainability. researchgate.net |

Comprehensive Elucidation of Biosynthetic Gene Clusters and Enzymatic Mechanisms

While this compound is a known fungal metabolite, the precise enzymatic machinery responsible for its assembly remains largely uncharacterized. researchgate.netresearchgate.net Elucidating its biosynthetic pathway is a critical frontier. Current hypotheses suggest that the biosynthesis of preussomerins is related to the 1,8-dihydroxynaphthalene (DHN)-melanin pathway. researchgate.net A significant hurdle in this research has been the lack of efficient gene-editing tools for the producing organism, Edenia gomezpompae. researchgate.net

A major advancement has been the recent development of a CRISPR/Cas9-based gene editing system for E. gomezpompae. researchgate.net Using this tool, researchers have successfully disrupted a polyketide synthase (PKS) gene, EgPKS, which resulted in the loss of preussomerin production, thereby confirming its role in the biosynthetic pathway. researchgate.net Studies on the biosynthesis of palmarumycins, which are thought to be precursors to preussomerins, have identified a biosynthetic gene cluster (BGC) that includes key enzymes such as two cytochrome P450s and a short-chain dehydrogenase/reductase. researchgate.net

Future work must focus on the complete identification and functional characterization of all genes within the preussomerin BGC. This involves:

Sequencing the full genome of E. gomezpompae and using in silico tools to predict the boundaries of the BGC. researchgate.net

Systematic gene disruption experiments to determine the function of each enzyme (e.g., tailoring enzymes like oxidases, reductases, and transferases) in the pathway.

Heterologous expression of the BGC in a model host organism to reconstitute the pathway and facilitate the study of individual enzymes. researchgate.net

In vitro biochemical assays with purified enzymes to unravel their specific mechanisms, substrate specificities, and catalytic activities.

In-depth Mechanistic Studies of Allelochemical and Phytotoxic Actions

This compound and its related compounds exhibit significant allelochemical and phytotoxic activities, inhibiting the growth of various phytopathogenic fungi and plants. researchgate.net For instance, extracts containing high concentrations of this compound have been shown to inhibit seed germination and root elongation. 132.248.9 Initial studies suggest that one of its mechanisms of action may involve the inhibition of mitochondrial respiration. 132.248.9

However, a detailed understanding of its molecular targets and the downstream cellular effects is still lacking. Future research should pursue an in-depth mechanistic elucidation. Drawing inspiration from studies on related naphthoquinone spiroketals, potential molecular targets could include key cellular enzymes such as DNA gyrase, topoisomerase II, and components of the thioredoxin–thioredoxin reductase system. researchgate.net

Key research objectives include:

Identifying the primary molecular target(s) of this compound in susceptible plant and fungal cells using techniques like affinity chromatography and proteomics.

Investigating its effects on cellular processes beyond mitochondrial respiration, such as cell wall integrity, membrane potential, DNA replication, and cell division.

Analyzing the structure-activity relationship by synthesizing and testing analogues to pinpoint the pharmacophore responsible for its phytotoxic effects. researchgate.net

Exploration of Wider Ecological Roles in Plant-Microbe Interactions

This compound is produced by Edenia gomezpompae, an endophytic fungus that lives symbiotically within plant tissues. researchgate.netresearchgate.net This ecological context is crucial for understanding the compound's natural function. The known allelochemical activity of this compound against phytopathogens strongly suggests it plays a defensive role, protecting its host plant from disease. researchgate.netresearchgate.net This is particularly relevant as E. gomezpompae has been found colonizing plants in harsh, metal-polluted environments, where host fitness is under constant threat. researchgate.net

The secondary metabolites produced by endophytes are believed to be important for the metabolic interactions between the fungus and its host, potentially acting as signaling molecules or regulators of the symbiotic relationship. 132.248.9 Future ecological research should aim to unravel these complex interactions.

Prospective research avenues include:

In situ analysis to confirm the production and localization of this compound within host plant tissues during interactions with pathogens.

Investigating whether this compound production is constitutive or induced by specific environmental triggers, such as pathogen attack or abiotic stress.

Exploring its potential role in shaping the broader microbial community (microbiome) within and around the host plant.

Assessing its contribution to the host plant's tolerance to environmental stresses, such as drought or heavy metal toxicity. 132.248.9researchgate.net

Development of Novel Research Tools and Probes based on this compound Scaffold

The unique and complex structure of this compound makes it an excellent scaffold for the development of novel chemical biology tools. Its potent bioactivity suggests specific interactions with biological targets, which can be exploited to create probes for studying cellular processes. researchgate.net An analogous spirobisnaphthalene, rhytidenone F, has been successfully used in pulldown assays to identify its covalent protein target, PA28γ, revealing its anticancer mechanism of action. researchgate.net

A similar strategy could be applied to this compound. Future directions in this area involve:

Affinity Probes: Synthesizing derivatives of this compound that incorporate a reactive group or a tag (like biotin) for use in affinity chromatography or activity-based protein profiling to isolate and identify its binding partners in plant and fungal cells.

Fluorescent Probes: Creating fluorescently labeled this compound analogues to visualize its subcellular localization and track its movement within living cells, providing insights into its mode of action in real-time.

Scaffold for Library Synthesis: Using the preussomerin core structure as a template to generate libraries of related compounds. Screening these libraries could lead to the discovery of new molecules with enhanced potency, selectivity, or novel biological activities.

By developing these tools, researchers can move beyond simply observing the effects of this compound and begin to precisely dissect the molecular pathways it perturbs.

Q & A

Basic Research Questions

Q. What are the key steps in the enantioselective total synthesis of Preussomerin EG3, and what analytical methods confirm its structural integrity?

- Methodological Answer : The synthesis involves photochemical reactions of naphthoquinone derivatives followed by stereoselective epoxidation and ring-opening reactions. For example, (-)-Preussomerin EG3 undergoes epoxidation using t-BuOOH and TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene), followed by Zn/AcOH-mediated reduction to yield (-)-Preussomerin EG2. Structural confirmation relies on NMR spectroscopy (¹H, ¹³C) and X-ray crystallography, with spectral data matched to literature values .

Q. How can researchers identify understudied aspects of this compound's biological mechanisms using systematic literature reviews?

- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define research gaps. For instance, focus on populations (e.g., specific cell lines), interventions (e.g., dose ranges), and outcomes (e.g., apoptosis vs. anti-microbial activity). Use databases like PubMed and Scopus with keywords "this compound" + "mechanism" + "bioactivity," filtering for studies published post-2020 to prioritize recent findings .

Q. What spectroscopic techniques are critical for characterizing this compound's stereochemistry?

- Methodological Answer : High-resolution NMR (e.g., NOESY for spatial proximity analysis) and X-ray diffraction are essential. For example, the absolute configuration of this compound was confirmed via X-ray crystallography after synthesis, with specific coupling constants in ¹H NMR (e.g., J = 8–12 Hz for trans-diaxial protons) providing stereochemical evidence .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory bioactivity data for this compound across different in vitro models?

- Methodological Answer : Implement a Solomon Four-group design to control for pre-test sensitization and external validity. For example, compare dose-response curves in cancer cell lines (e.g., HeLa vs. MCF-7) using standardized assays (e.g., MTT for viability). Apply Mann-Whitney U tests to assess significance between experimental groups (e.g., EC₅₀ variations) and document sensitivity analyses for outliers or missing data .

Q. What methodological considerations are essential for achieving high stereoselectivity in this compound's epoxidation and ring-opening reactions?

- Methodological Answer : Optimize reaction conditions for steric and electronic control. For epoxidation, use t-BuOOH with TBD to favor α-face attack, achieving >95% enantiomeric excess (ee). In ring-opening steps, employ Zn/AcOH to selectively reduce epoxide intermediates while preserving adjacent chiral centers. Monitor reaction progress via TLC and adjust temperature (−20°C to 25°C) to minimize side reactions .

Q. How can sensitivity analyses in statistical frameworks address variability in this compound's dose-response relationships?

- Methodological Answer : Pre-register an analysis plan specifying data transformations (e.g., log-normalization) and outlier criteria (e.g., ±3 SD from mean). Use mixed-effects models to account for inter-experiment variability. For example, in dose-response studies, apply Akaike’s Information Criterion (AIC) to compare linear vs. sigmoidal fits, reporting 95% confidence intervals for EC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.